molecular formula C8H6Br2O B1530502 2,5-Dibromo-4-methylbenzaldehyde CAS No. 706820-09-9

2,5-Dibromo-4-methylbenzaldehyde

Cat. No. B1530502
M. Wt: 277.94 g/mol
InChI Key: ZRLRTUFATSTXBQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylbenzaldehyde, also known as DBM, is a highly versatile organic compound with a wide range of applications in various fields of research and industry. It has a molecular formula of C8H6Br2O and an average mass of 277.941 Da .


Synthesis Analysis

2,5-Dibromo-4-methylbenzaldehyde is used as an intermediate to produce other chemicals. For instance, it can react with Ethane-1,2-diol to get 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane . The reaction occurs with the reagent p-toluenesulfonic acid and the solvent toluene .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-methylbenzaldehyde consists of a benzene ring substituted with two bromine atoms, one methyl group, and one aldehyde group .


Chemical Reactions Analysis

2,5-Dibromo-4-methylbenzaldehyde is involved in several chemical reactions. These include Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .


Physical And Chemical Properties Analysis

2,5-Dibromo-4-methylbenzaldehyde appears as white to cream or pale yellow crystals, powder, or fused solid . It has a molecular weight of 277.941 Da .

Scientific Research Applications

Catalytic Conversion Processes

2,5-Dibromo-4-methylbenzaldehyde plays a role in catalytic conversion processes. For instance, Moteki et al. (2016) discussed how methylbenzaldehydes, similar to 2,5-Dibromo-4-methylbenzaldehyde, are produced from ethanol through cascade reactions on hydroxyapatite catalysts. These reactions are significant for converting bioethanol into valuable chemicals (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016).

Synthesis and Chemical Reactions

Shimura et al. (1993) described the synthesis of 2,5-Dibromobenzaldehyde through oxidation and its subsequent reactions, such as the Grignard reaction, which are fundamental for producing various chemical compounds (Y. Shimura, T. Kawai, & T. Minegishi, 1993).

Photocatalytic Applications

Research by Menzel et al. (2017) explored the wavelength-dependent photocatalytic conversions involving o-methylbenzaldehydes, closely related to 2,5-Dibromo-4-methylbenzaldehyde. This study has implications for designing efficient light-induced reactions, which can be crucial in various industrial and scientific applications (J. Menzel, Benjamin B. Noble, A. Lauer, M. Coote, J. Blinco, & C. Barner‐Kowollik, 2017).

Transformation by Anaerobic Bacteria

Neilson et al. (1988) investigated the transformation of halogenated aromatic aldehydes by anaerobic bacteria. This research is relevant for understanding how compounds like 2,5-Dibromo-4-methylbenzaldehyde interact with microbial systems, which can be applied in environmental bioremediation and microbial metabolism studies (A. Neilson, A. Allard, P. Hynning, & M. Remberger, 1988).

Chemical Ecology and Pheromone Synthesis

Noguchi et al. (1997) demonstrated the synthesis of a compound similar to 2,5-Dibromo-4-methylbenzaldehyde for use in chemical ecology, specifically in the study of astigmatid mites' pheromones. This research contributes to the understanding of chemical communication in biological systems and has potential applications in pest control (Satoshi Noguchi, N. Mori, Y. Kuwahara, & Masashi Sato, 1997).

Safety And Hazards

2,5-Dibromo-4-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dibromo-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLRTUFATSTXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AY Lebedev, AS Khartulyari… - The Journal of Organic …, 2005 - ACS Publications
Palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones to give 1-aryl-1H-indazoles has been studied in detail. The cyclization of …
Number of citations: 130 pubs.acs.org

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